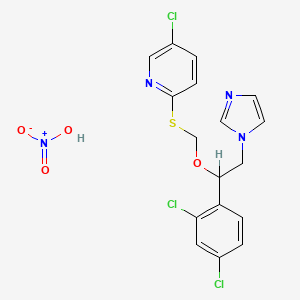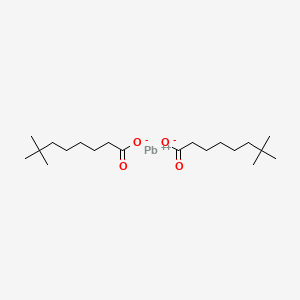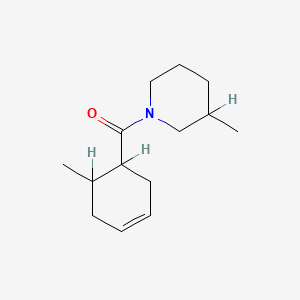
Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The presence of multiple functional groups in this compound suggests its potential for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate typically involves multi-step organic reactions. The process may start with the chlorination of pyridine, followed by the introduction of the imidazole and dichlorophenyl groups through nucleophilic substitution reactions. The final step often involves the addition of the nitrate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The presence of halogens and other functional groups makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, it might exhibit antimicrobial or antifungal properties due to the presence of the imidazole ring, which is known for its biological activity.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of infections or as enzyme inhibitors.
Industry
Industrially, it could be used in the production of specialty chemicals, agrochemicals, or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the imidazole ring suggests it could bind to metal ions or active sites in proteins, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine derivatives: Compounds like 2-chloropyridine or 3,5-dichloropyridine.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxaldehyde.
Phenyl derivatives: Compounds like 2,4-dichlorophenol.
Uniqueness
What sets Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate apart is the combination of these functional groups in a single molecule, which could confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
71821-37-9 |
|---|---|
Molekularformel |
C17H15Cl3N4O4S |
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
5-chloro-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methylsulfanyl]pyridine;nitric acid |
InChI |
InChI=1S/C17H14Cl3N3OS.HNO3/c18-12-1-3-14(15(20)7-12)16(9-23-6-5-21-10-23)24-11-25-17-4-2-13(19)8-22-17;2-1(3)4/h1-8,10,16H,9,11H2;(H,2,3,4) |
InChI-Schlüssel |
SVMQSVXGUUUHIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCSC3=NC=C(C=C3)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)





![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)





![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)
